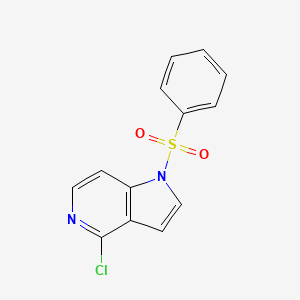
1-(Phenylsulfonyl)-4-chloro-5-azaindole
説明
“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .
Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .
科学的研究の応用
Application 1: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives
- Summary of the Application : This research focused on the development of novel bioactive substances with potent activities. The researchers synthesized new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds .
- Results or Outcomes : The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on D. magna, and by in silico studies regarding their potential mechanism of action and toxicity .
Application 2: Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
- Summary of the Application : This research explores the versatility of sulfones in organic synthesis, particularly in catalytic desulfitative functionalizations. Sulfone derivatives are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction .
- Methods of Application or Experimental Procedures : The researchers used various metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds .
- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of natural products .
Application 3: Advances in the Chemistry of Phenyl Sulfonylacetophenone
- Summary of the Application : This research provides a survey on the structural features, synthetic methodologies, and reactions of phenyl sulfonylacetophenone, which is considered to be one of the most important synthons in the field of synthetic organic chemistry .
- Methods of Application or Experimental Procedures : The researchers used β-ketosulfone as a starting material for synthesis of various compounds, including five- and six-membered ring systems containing one or two heteroatoms .
- Results or Outcomes : The study discussed the mechanistic pathways of these reactions and their important synthetic applications .
Application 4: Radical Vinylsulfonylations of α-Amino Carboxylic Acids
- Summary of the Application : This research explores the use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor in the radical vinylsulfonylations of α-amino carboxylic acids .
- Methods of Application or Experimental Procedures : The researchers used photoredox catalysis for the decarboxylation of α-amino carboxylic acids .
- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of functionalized acrylonitriles .
Application 5: Substitution Reactions of 1-(Phenylsulfonyl) Pyrrole
- Summary of the Application : This research focuses on the substitution reactions of 1-(Phenylsulfonyl) pyrrole .
- Methods of Application or Experimental Procedures : The researchers used various Lewis acid catalysts for the substitution reactions .
- Results or Outcomes : The study demonstrated that changes in the amount and the nature of the Lewis acid catalyst can lead to more, or even exclusive, 2-substitution .
Safety And Hazards
将来の方向性
In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .
特性
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQZEWWSOWZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-chloro-5-azaindole | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

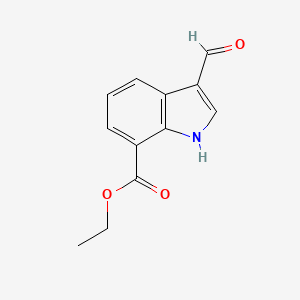
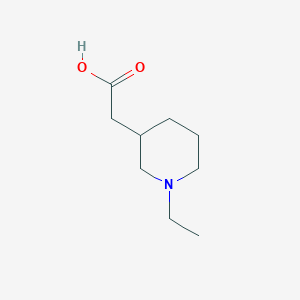

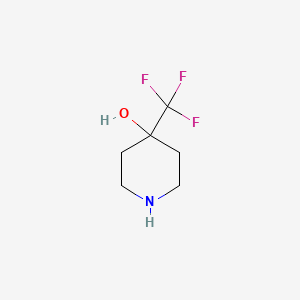
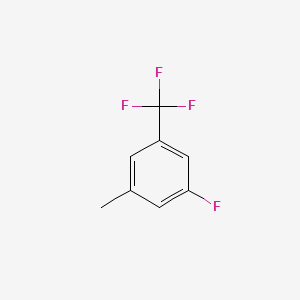
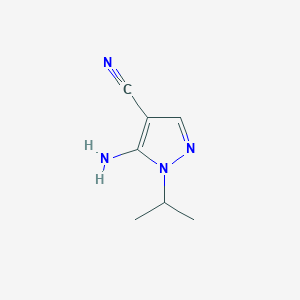

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)
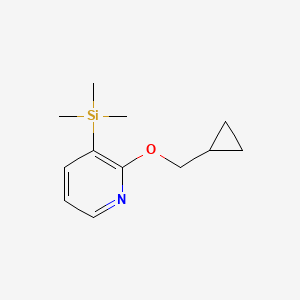
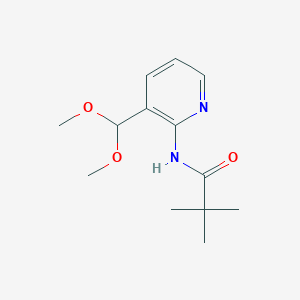
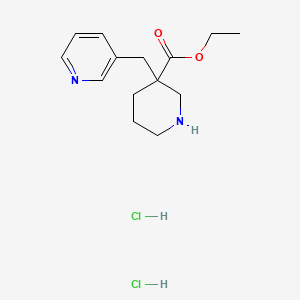
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)